methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
CAS No.: 784186-87-4
Cat. No.: VC4965146
Molecular Formula: C19H19N5O4S
Molecular Weight: 413.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 784186-87-4 |
|---|---|
| Molecular Formula | C19H19N5O4S |
| Molecular Weight | 413.45 |
| IUPAC Name | methyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H19N5O4S/c1-27-15-9-5-12(6-10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-7-3-13(4-8-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | RFQFIBHXNGZLOE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Formula and Molecular Weight
While the exact chemical formula and molecular weight of methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate are not provided, we can estimate them based on similar compounds. For example, ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate would have a molecular weight slightly higher due to the ethyl group.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Starting materials might include benzoic acid derivatives and triazole compounds. A common approach could involve:
-
Esterification: Forming the methyl ester of benzoic acid.
-
Amidation: Attaching the acetamido group to the benzoate.
-
Sulfur Linkage: Forming the sulfanyl bond between the triazole and acetamido groups.
Synthesis Conditions
-
Solvents: Organic solvents like dichloromethane or dimethylformamide.
-
Catalysts: May require catalysts for specific steps, such as acid or base for esterification.
Biological Activity
Compounds with triazole rings often exhibit biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a sulfanyl group can enhance these activities by facilitating interactions with biological targets.
Potential Applications
| Application | Description |
|---|---|
| Anticancer | May inhibit cell proliferation or induce apoptosis. |
| Antimicrobial | Could exhibit activity against bacteria or fungi. |
| Anti-inflammatory | Potential for reducing inflammation through enzyme inhibition. |
Research Findings
While specific research findings on methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate are not available, related compounds have shown promise in various therapeutic areas. For instance, triazole-based compounds have been explored for their anticancer and anti-inflammatory properties .
Future Directions
Further research is needed to fully explore the potential of this compound. This could involve:
-
In Vitro Studies: Evaluating biological activity against specific targets.
-
In Vivo Studies: Assessing efficacy and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to optimize its properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume